molecular formula C19H26N8 B6435740 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549019-25-0

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6435740
CAS No.: 2549019-25-0
M. Wt: 366.5 g/mol
InChI Key: DEBAVMYDTLBWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted at position 6 with a piperazine ring linked to a pyrimidine moiety. The pyrimidine group is further modified with a tert-butyl group at position 6 and a methyl group at position 2, while the purine system carries a methyl group at position 7.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)22-12-25(16)5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBAVMYDTLBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

  • Key Differences : Replaces the tert-butyl group with a cyclopropyl ring and introduces a fluorine atom at position 5 of the pyrimidine.
  • Fluorine: Enhances metabolic stability by blocking oxidative metabolism and may improve electronic interactions with target proteins.
  • Source : Patent literature highlights fluorine’s role in improving bioavailability in kinase inhibitors .

7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine

  • Key Differences : Features a methylsulfanyl group at pyrimidine position 2 and a tetrahydro-2H-pyran-4-yl group at position 4.
  • Implications :
    • Methylsulfanyl : Introduces sulfur, which may alter electronic properties and serve as a hydrogen bond acceptor.
    • Tetrahydro-2H-pyran-4-yl : A polar, oxygen-containing group that could enhance solubility and modulate target selectivity.
  • Source: Sulfur-containing analogs are noted for improved pharmacokinetic profiles in antiviral research .

Piperazine Linker Variations

2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Replaces the purine core with a pyridopyrimidinone system and substitutes the piperazine with a 4-methylpiperazinyl group.
  • Benzodioxol: Aromatic and electron-rich, likely contributing to π-π stacking interactions.
  • Source : European patent applications emphasize methylpiperazine’s role in optimizing CNS penetration .

5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Key Differences : Incorporates a sulfonyl group bridging the piperazine and aryl ring.
  • Implications: Sulfonyl: Highly polar, improving solubility and enabling hydrogen bonding with targets like phosphodiesterases. Pyrazolopyrimidinone: A fused heterocycle that may enhance binding affinity through rigid conformation.
  • Source : Reported in pharmacological studies as a PDE5 inhibitor precursor .

Heterocyclic Core Replacements

6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-7H-purine

  • Key Differences : Substitutes the pyrimidine moiety with a cinnamyl -linked piperazine.
  • Purine Core: Retained, suggesting preserved adenosine receptor affinity.
  • Source : Supplier data lists this compound as a purine receptor modulator .

Structural Comparison Table

Compound Pyrimidine Substituents Piperazine Modifications Core Heterocycle Notable Properties
Target Compound 6-tert-butyl, 2-methyl None Purine High hydrophobicity, flexible
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine 6-cyclopropyl, 5-fluoro None Purine Enhanced metabolic stability
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine 2-methylsulfanyl, 6-tetrahydro-2H-pyran-4-yl None Purine Improved solubility
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one N/A 4-methylpiperazinyl Pyridopyrimidinone CNS-targeted design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.